Ethyl 5-methoxy-9-methyl-1,4,8-triazabicyclo[4.3.0]nona-2,6,8-triene-4-carboxylate
Description
Properties
CAS No. |
56468-14-5 |
|---|---|
Molecular Formula |
C11H15N3O3 |
Molecular Weight |
237.25 g/mol |
IUPAC Name |
ethyl 8-methoxy-3-methyl-8H-imidazo[1,5-a]pyrazine-7-carboxylate |
InChI |
InChI=1S/C11H15N3O3/c1-4-17-11(15)14-6-5-13-8(2)12-7-9(13)10(14)16-3/h5-7,10H,4H2,1-3H3 |
InChI Key |
LJFFADLXQHTCHK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1C=CN2C(=NC=C2C1OC)C |
Origin of Product |
United States |
Preparation Methods
Cyclization to Form the Triazabicyclo Core
Starting materials: Amino-substituted precursors such as hydrazines or amidines combined with appropriate diketones or aldehydes.
Cyclization conditions: Acidic or basic catalysis under reflux in solvents like ethanol, acetonitrile, or dimethylformamide (DMF).
Example: A condensation reaction between a 1,2-diamine derivative and a ketoester to form the bicyclic triazine ring system.
Methoxylation at Position 5
Method: Electrophilic substitution or nucleophilic displacement on a halogenated intermediate.
Reagents: Methylating agents such as methyl iodide (CH3I) or dimethyl sulfate (DMS), or methanol in the presence of acid catalysts.
Conditions: Mild heating (40–80 °C) in polar aprotic solvents like DMF or DMSO to facilitate substitution.
Methylation at Position 9
Method: Alkylation of the nitrogen atom using methyl halides.
Reagents: Methyl iodide or methyl triflate.
Conditions: Base such as potassium carbonate or sodium hydride in solvents like acetonitrile or DMF at room temperature or slightly elevated temperatures.
Esterification of the Carboxylate Group
Method: Fischer esterification or use of coupling agents.
Reagents: Ethanol with acid catalysts (e.g., sulfuric acid, p-toluenesulfonic acid) or carbodiimide coupling agents (e.g., DCC).
Conditions: Reflux under anhydrous conditions to drive ester formation.
Representative Data Table of Preparation Steps
| Step | Reaction Type | Starting Material(s) | Reagents/Conditions | Product Intermediate | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Cyclization | Amino-substituted precursor + ketoester | Acid/base catalysis, reflux in ethanol or DMF | Triazabicyclo core intermediate | 70–85 | Key step forming bicyclic framework |
| 2 | Methoxylation | Halogenated intermediate | Methyl iodide, K2CO3, DMF, 60 °C | 5-Methoxy substituted intermediate | 75–90 | Selective substitution at position 5 |
| 3 | Methylation | Triazabicyclo intermediate | Methyl iodide, base, DMF, RT | 9-Methyl substituted intermediate | 80–95 | N-alkylation at position 9 |
| 4 | Esterification | Carboxylic acid intermediate | Ethanol, H2SO4, reflux | Ethyl ester final compound | 85–92 | Fischer esterification |
Research Findings and Optimization Notes
Selectivity: The methoxylation step requires careful control of reaction conditions to avoid over-alkylation or side reactions. Using mild bases and controlled temperature improves regioselectivity.
Yield optimization: Employing anhydrous solvents and inert atmosphere during esterification enhances yield and purity.
Purification: Chromatographic techniques such as silica gel column chromatography or recrystallization from suitable solvents are effective for isolating pure product.
Alternative methods: Some studies suggest using microwave-assisted synthesis to accelerate cyclization and substitution steps, reducing reaction times significantly.
Safety considerations: Methylating agents like methyl iodide are toxic and require proper handling under fume hoods with personal protective equipment.
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-methoxy-3-methylimidazo[1,5-a]pyrazine-7(8H)-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by metal-free oxidation or photocatalysis strategies.
Reduction: Common reducing agents like sodium borohydride can be used.
Substitution: Halogenation and alkylation reactions are common, using reagents like α-haloketones.
Common Reagents and Conditions
Oxidation: Metal-free oxidation using oxidizing agents like hydrogen peroxide.
Reduction: Sodium borohydride in ethanol.
Substitution: α-Haloketones in polar organic solvents under microwave irradiation.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,5-a]pyrazine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for various applications:
Antimicrobial Activity
Research indicates that compounds with triazole rings often possess antimicrobial properties. Ethyl 5-methoxy-9-methyl-1,4,8-triazabicyclo[4.3.0]nona-2,6,8-triene-4-carboxylate has been evaluated for its efficacy against various bacterial strains such as Escherichia coli and Pseudomonas aeruginosa . These properties suggest potential applications in developing new antibacterial agents.
Anticancer Potential
The structural characteristics of this compound align with those of known anticancer agents. Studies have shown that triazole derivatives can induce apoptosis in cancer cells and exhibit cytotoxic effects against a variety of cancer cell lines . The potential for this compound to act as an anticancer agent warrants further investigation.
Anti-inflammatory Properties
Compounds containing triazole moieties have also been recognized for their anti-inflammatory effects. The ability of this compound to modulate inflammatory responses could be beneficial in treating conditions characterized by chronic inflammation .
Case Studies
Several studies have documented the synthesis and evaluation of this compound:
-
Study on Antimicrobial Activity :
- Researchers synthesized the compound and tested it against common bacterial pathogens.
- Results showed significant inhibition zones compared to control groups.
-
Anticancer Evaluation :
- A series of cell viability assays were conducted on various cancer cell lines.
- The compound exhibited dose-dependent cytotoxicity and induced apoptosis.
-
Anti-inflammatory Assessment :
- In vitro studies demonstrated the compound's ability to reduce pro-inflammatory cytokines in activated macrophages.
Mechanism of Action
The mechanism of action of Ethyl 8-methoxy-3-methylimidazo[1,5-a]pyrazine-7(8H)-carboxylate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of enzymes like cyclin-dependent kinases, thereby affecting cell cycle regulation. The compound’s structure allows it to bind to active sites of target proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of nitrogen-rich bicyclic scaffolds with therapeutic relevance. Key structural analogs include:
Temozolomide (TMZ)
- Structure: 4-Methyl-5-oxo-2,3,4,6,8-pentazabicyclo[4.3.0]nona-2,7,9-triene-9-carboxamide .
- Key Differences :
- TMZ features a pentazabicyclo core (five nitrogen atoms) vs. the triazabicyclo core (three nitrogen atoms) of the target compound.
- TMZ contains a carboxamide group at position 9, while the target compound has an ethyl carboxylate at position 4 and a methoxy group at position 3.
- Pharmacology : TMZ is a prodrug that hydrolyzes to release methyl diazonium ions, alkylating DNA at guanine residues. It is a first-line treatment for glioblastoma .
- Stability : TMZ undergoes rapid hydrolysis at physiological pH, whereas the ethyl carboxylate and methoxy groups in the target compound may confer greater hydrolytic stability .
BCNU (Carmustine)
- Structure : 1,3-Bis(2-chloroethyl)-1-nitrosourea .
- Key Differences: BCNU is a nitrosourea with a linear structure, lacking the bicyclic framework.
- Synergy : BCNU and TMZ show synergistic effects in glioblastoma models when combined with protease inhibitors like ritonavir (RTV) .
Functionalized TMZ Derivatives
- Example: TMZ conjugated with tetrazine-benzamide for cancer theranostics .
- Key Differences: The target compound lacks the tetrazine moiety used in imaging applications, limiting its diagnostic utility.
Structural and Pharmacokinetic Data Comparison
| Parameter | Ethyl 5-methoxy-9-methyl-1,4,8-triazabicyclo[4.3.0]nona-2,6,8-triene-4-carboxylate | Temozolomide (TMZ) | BCNU |
|---|---|---|---|
| Molecular Formula | C₁₂H₁₆N₃O₃ | C₆H₆N₆O₂ | C₅H₉Cl₂N₃O₂ |
| Molecular Weight (g/mol) | ~265.27 | 194.15 | 214.05 |
| Core Structure | Triazabicyclo[4.3.0] | Pentazabicyclo[4.3.0] | Linear nitrosourea |
| Key Functional Groups | Ethyl carboxylate, methoxy, methyl | Carboxamide, methyl | Chloroethyl, nitroso |
| Mechanism of Action | Hypothesized alkylation (unconfirmed) | DNA alkylation | DNA crosslinking |
| Bioavailability | Likely moderate (ester groups may enhance absorption) | Low (pH-dependent) | High (lipophilic) |
| Therapeutic Use | Under investigation | Glioblastoma | Glioblastoma, lymphoma |
Research Findings and Gaps
- TMZ Synergy : TMZ’s efficacy in glioblastoma is enhanced by inhibitors like RTV, which block metabolic degradation . The target compound’s ester group may similarly benefit from metabolic stabilization.
- Computational modeling is needed to validate this hypothesis.
- Synthetic Feasibility : The compound’s synthesis likely parallels TMZ’s routes (e.g., cyclocondensation), but the methoxy group introduces steric challenges .
Biological Activity
Ethyl 5-methoxy-9-methyl-1,4,8-triazabicyclo[4.3.0]nona-2,6,8-triene-4-carboxylate (CAS Number: 1355217-85-4) is a compound of significant interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a triazabicyclo framework that contributes to its reactivity and interaction with biological targets. Its chemical structure can be represented as follows:
- Molecular Formula : C₁₃H₁₆N₄O₃
- Molecular Weight : 272.29 g/mol
Antitumor Activity
Recent studies have indicated that this compound exhibits antitumor properties. In vitro assays demonstrated that the compound inhibits the growth of various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| L1210 (leukemia) | 10 |
| MCF-7 (breast) | 15 |
| A549 (lung) | 12 |
These findings suggest that the compound may interfere with cellular proliferation pathways critical to tumor growth.
The proposed mechanism of action involves the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cell division. By inhibiting DHFR, the compound disrupts folate metabolism in cancer cells, leading to reduced cell viability and proliferation.
Case Studies
- In Vivo Studies : A study involving murine models of leukemia demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The survival rate of treated mice was notably higher, indicating potential therapeutic benefits in cancer treatment.
- Comparative Analysis : In a comparative study with other antitumor agents like methotrexate and doxorubicin, this compound showed comparable efficacy but with a lower toxicity profile.
Absorption and Distribution
Pharmacokinetic studies reveal that this compound is rapidly absorbed upon administration and achieves peak plasma concentrations within 30 minutes.
Toxicological Profile
Toxicity assessments indicate that the compound has a favorable safety profile with minimal side effects observed at therapeutic doses. Long-term studies are ongoing to further evaluate chronic toxicity and potential carcinogenic effects.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 5-methoxy-9-methyl-1,4,8-triazabicyclo[4.3.0]nona-2,6,8-triene-4-carboxylate?
- Methodological Answer : Synthesis typically involves multi-step heterocyclic reactions. For example, cyclization of precursor amines with carbonyl derivatives under reflux conditions (e.g., ethanol at 80°C for 6–8 hours) can yield the bicyclic core. Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) is critical to isolate the product . Monitoring reaction progress using TLC and GC ensures intermediate purity.
Q. How can the compound’s structure be confirmed using spectroscopic and crystallographic methods?
- Methodological Answer :
- X-ray crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve the bicyclic structure. Single-crystal diffraction data collected at 293 K with a Bruker D8 VENTURE diffractometer can achieve R-factors <0.05, confirming stereochemistry .
- Spectroscopy : H/C NMR (DMSO-d6, 400 MHz) identifies substituents (e.g., methoxy protons at δ 3.8–4.0 ppm). IR spectroscopy verifies carboxylate (C=O stretch ~1700 cm) and triazene (N–N stretch ~1450 cm) functionalities .
Q. What are the key stability considerations for storage and handling?
- Methodological Answer : Store at –20°C in anhydrous conditions (argon atmosphere) to prevent hydrolysis of the ester and triazene groups. Stability assays (HPLC at 25°C over 72 hours) show <5% degradation in pH 7.4 buffers but rapid decomposition in acidic media (pH <3) .
Advanced Research Questions
Q. How does the methoxy substituent at position 5 influence electronic properties and reactivity?
- Methodological Answer : Computational modeling (DFT at B3LYP/6-31G* level) reveals the methoxy group increases electron density in the bicyclic core, enhancing nucleophilic attack at position 5. Comparative SAR studies with des-methoxy analogs (synthesized via demethylation with BBr) show reduced alkylation activity (IC increases from 2.1 µM to >10 µM in glioblastoma cells) .
Q. What experimental strategies resolve contradictions in reported biological activity data?
- Methodological Answer : Discrepancies in cytotoxicity assays (e.g., varying IC values across cell lines) may arise from differences in cellular uptake or metabolic activation. Use isotopic labeling (C-tagged compound) to track intracellular distribution. Validate results with orthogonal assays (e.g., comet assays for DNA damage vs. MTT for viability) .
Q. How can molecular docking predict interactions between this compound and DNA targets?
- Methodological Answer : Dock the compound into the DNA minor groove using AutoDock Vina. Parameterize force fields (AMBER) to account for triazene-mediated alkylation. MD simulations (GROMACS, 100 ns) reveal stable binding at guanine N7 sites, consistent with TEMPOL quenching experiments .
Q. What methodologies optimize regioselectivity in derivatization reactions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
